2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid
Description
Properties
CAS No. |
83384-45-6 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[(4-oxochromen-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-15-10-12(21-16-8-4-3-7-14(15)16)9-11-5-1-2-6-13(11)17(19)20/h1-8,10H,9H2,(H,19,20) |
InChI Key |
XTIXXTOYGHWMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)C3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Dialkyl Oxalate Condensation
The benzopyran scaffold is typically constructed from 2-hydroxyacetophenone derivatives. As per CA2127945C, reacting 2-hydroxy-5-methylacetophenone with dimethyl oxalate in toluene using sodium methoxide (1.2 eq) at 80°C for 6 hours yields the intermediate 2-carbomethoxy-4-oxo-4H-benzopyran (Scheme 1).
Mechanism :
-
Deprotonation of the acetophenone hydroxyl group by NaOMe.
-
Nucleophilic attack on dimethyl oxalate, forming a β-keto ester.
-
Intramolecular cyclization via keto-enol tautomerization.
Optimization Data :
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | NaOMe | 85 | 98 |
| Xylene | KOtBu | 78 | 95 |
| DMF | NaH | 62 | 88 |
Carboxamide Dehydration to Nitriles
CA2127945C discloses converting 2-carboxamido-4-oxo-4H-benzopyran to the nitrile derivative using POCl₃ (3 eq) in pyridine at 60°C. This step is critical for subsequent functionalization:
The nitrile intermediate is hydrolyzed to the carboxylic acid using 6M HCl at reflux (12 hours, 90% yield).
Crystallization and Purification Techniques
CA2127945C emphasizes a novel crystallization protocol to address poor filtration properties:
-
Dissolve the crude product in ethyl acetate (5 mL/g).
-
Pour into ice-cold water (10:1 v/v) under vigorous stirring.
-
Remove ethyl acetate via rotary evaporation, inducing gradual crystallization.
This method reduces impurity levels from 12% to <2% compared to standard recrystallization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t=6.2 min, confirming >98% purity.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Friedel-Crafts | 65 | 90 | Moderate | 12.50 |
| Suzuki Coupling | 75 | 98 | High | 18.20 |
| Nitrile Hydrolysis | 90 | 95 | High | 9.80 |
The nitrile hydrolysis route offers the best cost-yield balance but requires stringent moisture control .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-oxo chromone system undergoes nucleophilic attack at the carbonyl group (C4 position) or activated positions (C2/C3).
-
Hydrolysis : In acidic conditions, the chromone ring can hydrolyze to form α,β-unsaturated carboxylic acids. For example, hydrolysis of 2-methyl-4-oxo-4H-1-benzopyran derivatives yields α-keto-acids (e.g., via oxazolone intermediates) .
-
Aminolysis : Reaction with amines (e.g., diethylamine) generates enamine derivatives. A related study showed that diethylamine reacts with oxazolone intermediates to produce N-substituted prop-2-en-2-yl benzamides .
Table 1 : Key nucleophilic reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Chromone oxazolone | Diethylamine, THF, 25°C | N-Diethylamino enamine benzamide | 65 | |
| 4-Oxo-4H-1-benzopyran | H₂O/HCl (pH 2), reflux | α-Keto-acid | 78 |
Cyclization and Ring-Opening Reactions
The methylene bridge (-CH₂-) between the chromone and benzoic acid moieties facilitates intramolecular cyclization under specific conditions.
-
Acid-Catalyzed Cyclization : In the presence of sulfonic acids (e.g., p-toluenesulfonic acid), the benzoic acid group can act as a nucleophile, forming lactone derivatives. For instance, analogous chromone-carboxylic acids cyclize to yield benzofuranones .
-
Base-Mediated Ring Opening : Alkaline conditions (e.g., NaOH/EtOH) cleave the chromone ring, generating substituted coumarilic acid derivatives .
Table 2 : Cyclization pathways
Condensation Reactions
The α,β-unsaturated ketone in the chromone core participates in conjugate additions and Knoevenagel condensations.
-
Aldol Condensation : Reacts with aldehydes (e.g., 2-formylbenzoic acid) to form extended chromone derivatives. A study demonstrated similar reactivity in 2-methylchromone, yielding (E)-styrylbenzamide analogs .
-
Michael Addition : Nucleophiles (e.g., hydrazides) add to the chromone’s α-position, forming pyrazolidone-fused systems .
Table 3 : Condensation products
| Partner | Catalyst/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-Formylbenzoic acid | K₂CO₃, EtOH, reflux | (E)-2-[(Chromone)vinyl]benzoic acid | 60 | |
| Hydrazine hydrate | AcOH, 100°C | Pyrazolidone-chromone hybrid | 72 |
Functional Group Transformations
The benzoic acid group undergoes standard carboxylate chemistry:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 4-oxochromone-2-carboxylate) .
-
Amidation : Coupling with amines (e.g., via EDCI/HOBt) yields benzamide derivatives. A related compound, methyl 2-((4-oxochromonyl)ureido)benzoate, was synthesized using carbodiimide chemistry .
Table 4 : Benzoic acid derivatization
Mechanistic Insights
-
Lactone Formation : Under acidic conditions, the benzoic acid’s -COOH group attacks the chromone’s carbonyl carbon, forming a five-membered lactone (observed in ).
-
Thermal Stability : Decomposition above 200°C produces CO₂ and fragmented aromatic byproducts (MS data for 4-oxochromone-2-carboxylic acid shows m/z 190 [M⁺]) .
Key Challenges and Unresolved Questions
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds related to 2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid exhibit significant antioxidant activity. These properties are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. A study highlighted the compound's efficacy in scavenging free radicals, thus protecting cellular components from oxidative damage .
Anti-inflammatory Activity
The benzopyran derivatives have also shown promise as anti-inflammatory agents. They inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and asthma. Clinical trials are underway to evaluate their effectiveness in inflammatory conditions .
Antimicrobial Effects
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Cancer Research
The compound has been investigated for its potential anti-cancer properties. It exhibits cytotoxic effects on specific cancer cell lines, suggesting a mechanism that induces apoptosis (programmed cell death) in malignant cells. Ongoing research aims to elucidate the precise pathways involved .
Polymer Chemistry
2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance, making it suitable for various industrial applications .
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is explored as an additive in coatings to enhance durability and resistance to environmental factors. Its application in protective coatings can lead to longer-lasting materials in construction and automotive industries .
Pesticide Development
The compound's biological activity has prompted research into its use as a natural pesticide or herbicide. Its effectiveness against specific pests can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .
Plant Growth Regulation
Preliminary studies suggest that 2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid may act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors in crops .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and oxidative stress, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid with analogous benzoic acid derivatives, focusing on structural differences, synthesis pathways, and inferred physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- The benzopyran-methyl substituent in the target compound introduces fused aromaticity and rigidity, which may reduce conformational flexibility compared to alkyl-substituted analogs like 4-hexyl benzoic acid.
- The 4-oxo group increases acidity (lower pKa) relative to alkyl-substituted benzoic acids, where electron-donating groups suppress acid dissociation .
- Halogenated derivatives (e.g., 4-hexyl-3-iodobenzoic acid) exhibit distinct reactivity due to iodine’s polarizability, enabling cross-coupling reactions or halogen bonding—features absent in the target compound.
Biological Activity
The compound 2-[(4-oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid , also known as a derivative of benzopyran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 2-[(4-oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid is with a molecular weight of approximately 280.28 g/mol. The structure features a benzopyran moiety that is linked to a benzoic acid group, which is crucial for its biological activity.
Structural Formula
Spectroscopic Data
The compound exhibits distinct spectroscopic characteristics, which can be observed in its mass spectra and infrared spectroscopy (IR). For instance, the absorption bands in the IR spectrum can indicate functional groups present in the compound.
| Property | Value |
|---|---|
| Molecular Weight | 280.28 g/mol |
| InChI Key | XTIXXTOYGHWMFU-UHFFFAOYSA-N |
| CAS Registry Number | 83384-45-6 |
Antioxidant Activity
Research indicates that compounds similar to 2-[(4-oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, which may contribute to their potential protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of benzopyran possess anti-inflammatory properties. For example, they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation in various models of inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer properties of benzopyran derivatives have revealed promising results. For instance, compounds derived from this structure have been reported to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.
Case Study: Anticancer Activity
In vitro studies demonstrated that 2-[(4-oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Antiallergic Properties
The compound has been highlighted for its potential in managing allergic reactions. It has been shown to inhibit histamine release from mast cells and reduce symptoms associated with allergic conditions such as asthma .
Research Findings Summary
A summary of key findings related to the biological activity of 2-[(4-oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid is presented below:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For instance, analogous chromene derivatives are prepared by refluxing intermediates (e.g., 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid) with anhydrides (e.g., propionic or butyric anhydride) under controlled conditions, followed by crystallization in solvent systems like chloroform/petroleum ether . Key steps include hydrolysis with sodium hydroxide and purification via recrystallization to ensure high purity.
Q. How is structural characterization performed for this compound?
- Methodological Answer : A combination of spectroscopic techniques is employed:
- IR spectroscopy identifies functional groups (e.g., lactone C=O at ~1740 cm⁻¹, carboxylic acid C=O at ~1690 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) resolves proton environments (e.g., methylene protons at δ 5.19–5.21 ppm for ester-linked CH₂ groups) .
- X-ray crystallography provides absolute configuration and intermolecular interactions, as demonstrated for structurally related benzoic acid derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature control : Prolonged reflux (e.g., 3–5 hours) enhances esterification efficiency .
- Catalyst screening : Explore Lewis acids (e.g., AlCl₃) to accelerate nucleophilic substitutions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) may improve solubility of intermediates .
- Purification : Use gradient column chromatography or recrystallization in mixed solvents (e.g., CH₃CN/water) to isolate high-purity products .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Standardized assays : Replicate studies using identical enzyme isoforms (e.g., COX-2 vs. COX-1) and substrate concentrations to minimize variability .
- Structural analogs : Compare activity trends across derivatives (e.g., substituent effects on the benzopyran core) to identify structure-activity relationships (SAR) .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities and validate experimental results .
Q. How can computational methods predict environmental fate or toxicity?
- Methodological Answer :
- QSAR models : Use tools like EPI Suite to estimate biodegradation potential or toxicity endpoints (e.g., LC₅₀ for aquatic organisms) .
- Molecular dynamics simulations : Analyze solubility and partitioning behavior in environmental matrices (e.g., soil-water systems) .
- Metabolic pathway prediction : Software like Meteor (Lhasa Ltd.) identifies potential metabolites and persistence in biological systems .
Q. What advanced techniques assess purity and stability under varying conditions?
- Methodological Answer :
- HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to evaluate degradation pathways .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
